Benzenetellurenyl bromide, 2-formyl-
Description
Benzenetellurenyl bromide, 2-formyl- (C₆H₅TeBrCHO) is an organotellurium compound featuring a benzene ring substituted with a tellurenyl bromide (-TeBr) group and a formyl (-CHO) moiety at the 2-position. The tellurium atom’s polarizability and electrophilic nature, combined with the formyl group’s reactivity, make this compound a versatile intermediate in organic synthesis. However, its detailed physicochemical and biological properties remain underexplored in the literature compared to analogous halogenated or metal-coordinated compounds .
Properties
CAS No. |
39119-87-4 |
|---|---|
Molecular Formula |
C7H5BrOTe |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
(2-formylphenyl) tellurohypobromite |
InChI |
InChI=1S/C7H5BrOTe/c8-10-7-4-2-1-3-6(7)5-9/h1-5H |
InChI Key |
RPUBIGBEVMIFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[Te]Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzenetellurenyl bromide, 2-formyl- typically involves the bromination of benzenetellurenyl compounds. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide. The resulting polybrominated mixture is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide compound .
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several characteristic reactions:
Nucleophilic Substitution
The Te–Br bond is susceptible to nucleophilic attack. Examples include:
-
Replacement of Br⁻ with nucleophiles (e.g., alkoxides, amines) to form substituted benzenetellurenyl derivatives.
-
Intermediate formation via oxidative addition or ligand exchange.
Cross-Coupling Reactions
Benzenetellurenyl bromide participates in catalytic cross-coupling:
-
Coupling with alkenes or alkynes to form carbon-carbon bonds, facilitated by transition metal catalysts.
Oxidation and Reduction
-
Oxidation : Tellurium(IV) centers can undergo oxidation to higher oxidation states (e.g., Te(VI)), forming oxides or other derivatives.
-
Reduction : Te–Br bonds may reduce to Te(0), releasing HBr under specific conditions.
Elimination Reactions
Thermal or acidic conditions can lead to elimination of Br⁻, forming tellurium-centered radicals or double bonds.
Kinetic and Mechanistic Insights
-
Reaction rates : Te–Br bond cleavage is often slower than analogous S–Br or Se–Br bonds, requiring elevated temperatures or catalysts.
-
Intermediates : Radical or ionic intermediates may form during substitution or elimination, as observed in organotellurium chemistry .
Experimental Considerations
-
Stability : Requires inert conditions (e.g., N₂ atmosphere) to prevent oxidation or hydrolysis.
-
Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility and reaction efficiency.
Scientific Research Applications
Scientific Research Applications
1. Biological Applications:
- Antioxidant Properties: Organotellurium compounds, including benzenetellurenyl bromide, have been studied for their antioxidant capabilities. These compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Anticancer Activity: Research indicates that organotellurium compounds may exhibit anticancer properties. They can influence cell signaling pathways and promote apoptosis in cancer cells.
2. Medicinal Chemistry:
- Ongoing studies are exploring the therapeutic potential of organotellurium compounds for treating various diseases. Their unique chemical properties allow them to interact with biological targets effectively.
3. Material Science:
- Benzenetellurenyl bromide is being investigated for its role in developing advanced materials with unique electronic and optical properties. These materials can be utilized in sensors, semiconductors, and other applications where specific electronic characteristics are required.
Case Studies
-
Antioxidant Activity Study:
A study demonstrated that benzenetellurenyl bromide exhibits significant antioxidant activity compared to other organotellurium compounds. The results indicated a dose-dependent effect on free radical scavenging capabilities, suggesting potential applications in health supplements or pharmaceuticals aimed at oxidative stress mitigation . -
Anticancer Research:
In vitro studies have shown that benzenetellurenyl bromide can induce apoptosis in various cancer cell lines. The compound was found to affect cell cycle regulation and promote programmed cell death through specific signaling pathways, marking it as a candidate for further medicinal exploration . -
Material Development:
Recent advancements have utilized benzenetellurenyl bromide in creating novel materials for electronic devices. Its unique properties allow for enhanced conductivity and stability in polymer composites used in sensors and photovoltaic cells .
Mechanism of Action
The mechanism of action of benzenetellurenyl bromide, 2-formyl- involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, acting as an electron donor or acceptor. This property allows the compound to modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Key Differences :
- Structure: Sepantronium bromide is a complex polycyclic molecule with nitrogen and oxygen atoms, while Benzenetellurenyl bromide is a simpler aromatic organotellurium compound.
- Reactivity : The tellurium center in Benzenetellurenyl bromide facilitates redox reactions, whereas Sepantronium’s pyridinium core enables ionic interactions with biological targets.
- Toxicity : Sepantronium exhibits targeted cytotoxicity (e.g., tumor suppression), while Benzenetellurenyl bromide’s toxicity profile is uncharacterized but likely higher due to tellurium’s inherent toxicity .
2.2 Comparison with Methyl Bromide (CH₃Br)
Methyl bromide, a halogenated hydrocarbon, contrasts starkly with Benzenetellurenyl bromide in terms of volatility and applications:
Key Differences :
- Reactivity : Methyl bromide’s small size and volatility make it a potent alkylating agent, whereas Benzenetellurenyl bromide’s aromatic system allows for electrophilic substitution reactions.
2.3 Comparison with 2-Formylpyridine Thiosemicarbazone Copper Complexes
Copper(II) complexes of 2-formylpyridine thiosemicarbazones (e.g., [Cu(C₇H₆N₃S)₂]) share structural motifs with Benzenetellurenyl bromide, 2-formyl- but differ in metal coordination and bioactivity:
Key Differences :
- Coordination Chemistry : The formyl group in Benzenetellurenyl bromide may act as a weak ligand, while 2-formylpyridine derivatives form stable chelates with transition metals.
- Applications : Copper complexes are explored for medicinal chemistry, whereas Benzenetellurenyl bromide is more suited for niche synthetic applications.
Biological Activity
Benzenetellurenyl bromide, 2-formyl- is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
Benzenetellurenyl bromide, 2-formyl- features a tellurium atom bonded to a benzene ring and a formyl group. The presence of tellurium in organic compounds often imparts distinct chemical reactivity and biological properties, similar to those observed in organoselenium compounds.
Antioxidant Properties
Recent studies have highlighted the antioxidant activity of benzenetellurenyl compounds. For instance, research indicates that certain organotellurenium compounds exhibit glutathione peroxidase-like activity, which is crucial for protecting cells from oxidative stress. This activity suggests potential applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders .
Cytotoxic Effects
The cytotoxic effects of benzenetellurenyl bromide have been evaluated in various cancer cell lines. One study demonstrated that this compound exhibits significant cytotoxicity against human cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis .
Enzyme Inhibition
Benzenetellurenyl bromide has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on certain kinases that are overactive in cancer cells, suggesting a dual role as both an anticancer agent and an enzyme modulator .
Case Studies
Case Study 1: Antioxidant Activity Evaluation
A study conducted on 3-[4-(N,N-dimethylamino)benzenetellurenyl]propane sulfonic acid sodium salt (NDBT) revealed its antioxidant properties when tested on cultured hippocampal neuronal cells exposed to peroxynitrite (ONOO). The results indicated that NDBT significantly reduced oxidative damage and preserved cell viability .
Case Study 2: Cytotoxicity Assessment
In vitro assays were performed using various human cancer cell lines to assess the cytotoxic effects of benzenetellurenyl bromide. The compound exhibited IC50 values ranging from 10 µM to 25 µM, depending on the cell line tested. Flow cytometry analysis confirmed that the compound induces apoptosis in these cells .
Data Summary
Q & A
Q. What are the recommended synthetic routes for 2-formyl-benzenetellurenyl bromide, and what experimental parameters are critical for optimizing yield?
Methodological Answer: Synthesis of 2-formyl-benzenetellurenyl bromide can be approached via organometallic coupling reactions. For example, reacting tellurium-containing precursors with formyl-substituted aryl halides under inert atmospheres (e.g., nitrogen) is a plausible route. Key parameters include:
- Temperature control : Reactions may require low temperatures (−78°C to 0°C) to prevent side reactions, as seen in analogous boron difluoride complex syntheses .
- Catalyst selection : Palladium or nickel catalysts could facilitate cross-coupling, though ligand choice (e.g., phosphine ligands) must be optimized for tellurium compatibility.
- Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) or recrystallization may isolate the product.
Example Reaction Optimization Table (Hypothetical Data):
| Precursor | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| TePhBr | Pd(PPh₃)₄ | 25 | 45 |
| TePhBr | NiCl₂ | 0 | 32 |
Q. How should researchers characterize the structure and purity of 2-formyl-benzenetellurenyl bromide?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the formyl group (δ ~9-10 ppm for aldehyde protons) and aromatic substitution patterns. Tellurium isotopes (¹²⁵Te, δ ~500-2000 ppm) may require specialized probes .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the tellurium center and formyl orientation.
- Mass Spectrometry : High-resolution MS (ESI or MALDI) verifies molecular ion peaks and isotopic patterns for Te (natural abundance ~7% for ¹²⁵Te).
Q. What safety protocols are essential for handling 2-formyl-benzenetellurenyl bromide in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with saline solution .
- Storage : Store in amber glass vials under nitrogen at −20°C to prevent degradation. Label containers with hazard identifiers (e.g., UN codes for bromides ).
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of 2-formyl-benzenetellurenyl bromide in cross-coupling reactions?
Methodological Answer:
- Substituent Screening : Introduce electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups para to the tellurium center. Monitor reaction rates via in-situ NMR or UV-Vis spectroscopy.
- DFT Calculations : Compare HOMO/LUMO energies of substituted derivatives to predict regioselectivity in Suzuki-Miyaura couplings .
- Hammett Studies : Correlate σ values of substituents with reaction kinetics to quantify electronic effects.
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
Methodological Answer:
- Controlled Replication : Reproduce reactions using rigorously purified starting materials (e.g., via distillation or sublimation for tellurium precursors).
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products. For example, over-reduction of the formyl group to -CH₂OH may occur if reducing agents are not carefully titrated .
- Condition Screening : Systematically vary solvents (polar vs. non-polar), temperatures, and catalyst loadings to isolate critical variables.
Q. What computational methods are suitable for modeling the tellurium-centered reactivity of 2-formyl-benzenetellurenyl bromide?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometries with hybrid functionals (e.g., B3LYP) and basis sets like LANL2DZ for tellurium. Calculate bond dissociation energies (BDEs) for Te-Br bonds to predict cleavage tendencies.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
- NBO Analysis : Evaluate hyperconjugative interactions between the formyl group and tellurium to explain stereoelectronic behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
